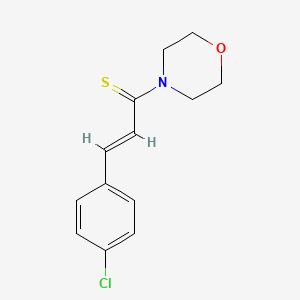
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione is an organic compound characterized by the presence of a chlorophenyl group, a morpholine ring, and a thione group
Preparation Methods
The synthesis of (E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione typically involves the reaction of 4-chlorobenzaldehyde with morpholine and a suitable thionating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione can be compared with similar compounds such as:
(E)-3-(4-chlorophenyl)acrylic acid: This compound shares the chlorophenyl group but lacks the morpholine and thione groups, resulting in different chemical properties and applications.
(E)-1-(3-chlorophenyl)-N-(4-chlorophenyl)methanimine: This compound has a similar chlorophenyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
Properties
Molecular Formula |
C13H14ClNOS |
|---|---|
Molecular Weight |
267.77 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-morpholin-4-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C13H14ClNOS/c14-12-4-1-11(2-5-12)3-6-13(17)15-7-9-16-10-8-15/h1-6H,7-10H2/b6-3+ |
InChI Key |
KTYIKNWOWZLMMM-ZZXKWVIFSA-N |
Isomeric SMILES |
C1COCCN1C(=S)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1COCCN1C(=S)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


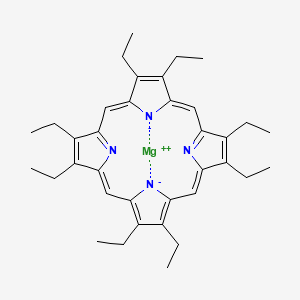
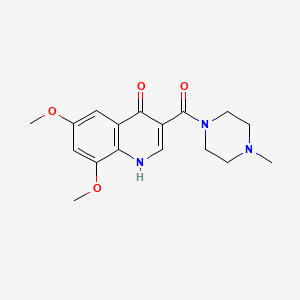
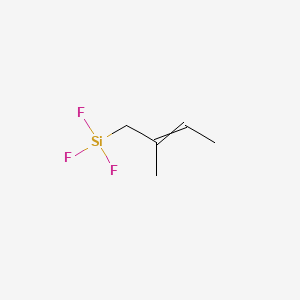
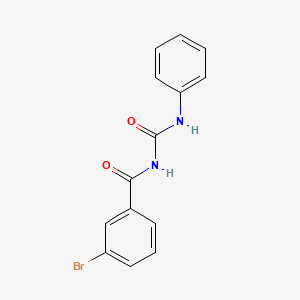
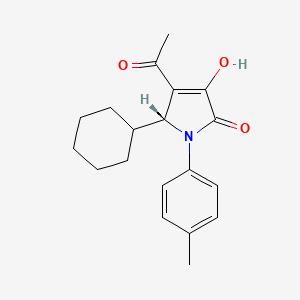
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
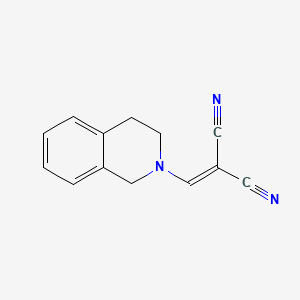
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
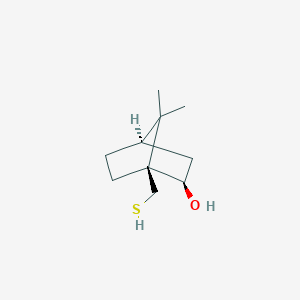
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)

